molecular formula C20H23N3O B11491473 N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide

Cat. No.: B11491473
M. Wt: 321.4 g/mol
InChI Key: QKNIIGURSARFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide is a synthetic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butanamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of butanamide.

    N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propionamide: Contains a propionamide group.

    N-(1-Benzyl-1H-1,3-benzodiazol-2-yl)hexanamide: Contains a hexanamide group.

Uniqueness

N-[2-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]butanamide is unique due to its specific butanamide group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]butanamide

InChI

InChI=1S/C20H23N3O/c1-2-8-20(24)21-14-13-19-22-17-11-6-7-12-18(17)23(19)15-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24)

InChI Key

QKNIIGURSARFDB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.